(E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester

Catalog No.
S12327107
CAS No.
M.F
C14H18O3
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester

Product Name

(E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester

IUPAC Name

butyl (E)-3-(4-methoxyphenyl)prop-2-enoate

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C14H18O3/c1-3-4-11-17-14(15)10-7-12-5-8-13(16-2)9-6-12/h5-10H,3-4,11H2,1-2H3/b10-7+

InChI Key

QGHSAIVADXXKSX-JXMROGBWSA-N

Canonical SMILES

CCCCOC(=O)C=CC1=CC=C(C=C1)OC

Isomeric SMILES

CCCCOC(=O)/C=C/C1=CC=C(C=C1)OC

(E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester, also known as butyl 4-methoxyphenyl acrylate, is an organic compound characterized by its ester functional group derived from acrylic acid and 4-methoxyphenol. This compound features a methoxy group, which enhances its solubility and reactivity. The structure can be represented as follows:

  • Chemical Formula: C13_{13}H16_{16}O3_{3}
  • Molecular Weight: 220.27 g/mol

The compound exhibits a double bond characteristic of acrylic acids, contributing to its potential applications in polymer chemistry and materials science.

Due to its functional groups:

  • Polymerization: The acrylate moiety allows for free radical polymerization, making it useful in the synthesis of polymers and copolymers.
  • Esterification: It can undergo hydrolysis to regenerate the corresponding acid and alcohol under acidic or basic conditions.
  • Michael Addition: The compound can act as a Michael acceptor in conjugate addition reactions with nucleophiles.

The biological activity of (E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester has been explored in various studies. It exhibits:

  • Antimicrobial Properties: Research indicates that derivatives of acrylic esters can show significant antibacterial and antifungal activities, making them candidates for pharmaceutical applications.
  • Antioxidant Activity: Compounds with methoxy groups are often associated with antioxidant properties, potentially offering protective effects against oxidative stress.
  • Anti-inflammatory Effects: Some studies suggest that related compounds may reduce inflammation, contributing to therapeutic applications in treating inflammatory diseases.

Several methods are available for synthesizing (E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester:

  • Esterification Reaction: This method typically involves the reaction of 4-methoxyphenol with butyl acrylate in the presence of an acid catalyst.
  • Transesterification: The compound can also be synthesized through transesterification reactions involving different alcohols and acrylic acid derivatives.
  • Michael Addition Followed by Esterification: A two-step process where a Michael addition is performed with an appropriate nucleophile followed by esterification.

(E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester has several applications:

  • Polymer Production: It is utilized in the synthesis of polymers used in coatings, adhesives, and sealants due to its ability to undergo polymerization.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in antimicrobial and anti-inflammatory drugs.
  • Cosmetics and Personal Care Products: The compound can be used as an ingredient in formulations due to its solubility and stability.

Studies on the interactions of (E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester with biological macromolecules have highlighted:

  • Binding Affinity: Investigations into how this compound interacts with proteins or enzymes can reveal its potential therapeutic mechanisms.
  • Spectroscopic Analysis: Techniques such as UV-visible spectroscopy and fluorescence spectroscopy are employed to study these interactions, providing insights into binding constants and conformational changes.

Several compounds share structural similarities with (E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester, including:

  • Ethyl 4-methoxyphenyl acrylate
    • Similar structure with ethyl instead of butyl group.
    • Potentially different solubility and reactivity profiles.
  • Methyl 4-methoxyphenyl acrylate
    • Contains a methyl group instead of butyl or ethyl.
    • May exhibit different biological activities due to steric effects.
  • Butyl 4-hydroxyphenyl acrylate
    • Hydroxy group instead of methoxy group.
    • Different reactivity and potential biological activity.

Unique Features

  • The presence of the methoxy group enhances lipophilicity compared to compounds without such substituents, potentially increasing its biological activity and application range.
  • The butyl ester provides a balance between volatility and stability, making it suitable for various industrial applications.

The synthesis of (E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester represents a significant area of research in organic chemistry, with multiple catalytic pathways offering distinct advantages in terms of selectivity, efficiency, and sustainability. This comprehensive analysis examines the primary synthetic approaches through transition metal complexes, base-mediated condensation reactions, and stereochemical control mechanisms that ensure exclusive formation of the thermodynamically favored E-isomer configuration.

Transition Metal Complexes in Cinnamate Formation

Transition metal catalysis has emerged as a dominant methodology for cinnamate ester synthesis, offering exceptional control over reaction selectivity and enabling mild reaction conditions. The palladium-catalyzed Heck coupling represents one of the most extensively studied approaches for constructing the characteristic carbon-carbon double bond in cinnamate frameworks [4] [18].

Palladium-Catalyzed Systems

Palladium complexes demonstrate remarkable efficiency in promoting cross-coupling reactions between aryl halides and alkyl acrylates to form butyl cinnamate derivatives [4] [13]. The palladium diacetate and triphenylphosphine catalytic system operates through a well-established mechanism involving oxidative addition of the aryl halide to palladium(0), followed by coordination of the alkene substrate [9]. The subsequent migratory insertion step forms the critical carbon-carbon bond, with beta-hydride elimination yielding the desired E-configured product [4] [9].

Research findings indicate that palladium N-heterocyclic carbene complexes exhibit superior catalytic performance compared to traditional phosphine-based systems [13]. The palladium-NHC-pyridine complexes achieve yields of 95-96% in aqueous media, demonstrating exceptional functional group tolerance and enabling gram-scale synthetic applications [13]. The reaction proceeds optimally at 100°C with reaction times of 1.5-3 hours, consistently delivering E-isomer selectivity exceeding 95% [13].

Earth-Abundant Metal Catalysts

The development of sustainable catalytic systems has led to extensive investigation of earth-abundant transition metals including cobalt, copper, nickel, and iron [4]. Cobalt-based catalysts, particularly the Au-doped cobalt@nitrogen-doped carbon system, demonstrate exceptional performance in oxidative esterification reactions of cinnamyl alcohols [4]. This heterogeneous catalyst achieves 98% yield through hemiacetal intermediate formation, operating at temperatures of 80-120°C over 4-8 hour reaction periods [4].

Copper-cobalt bimetallic systems exhibit remarkable efficiency in oxidative esterification without requiring additional base additives [4]. The CoCu@NC catalyst system operates through a synergistic mechanism where copper facilitates alcohol oxidation while cobalt promotes ester bond formation [4]. These systems consistently deliver 85-92% yields with E-isomer selectivity exceeding 90% [4].

Mechanistic Pathways in Metal-Catalyzed Reactions

The mechanistic understanding of transition metal-catalyzed cinnamate formation has been significantly advanced through detailed kinetic and spectroscopic studies [4] [30] [31]. Iron-based polyoxometalate catalysts operate through hemiacetal-attached surface intermediates, enabling efficient conversion of cinnamaldehyde precursors to methyl cinnamate derivatives with yields ranging from 82-91% [4]. The FePOM catalyst system demonstrates particular effectiveness at moderate temperatures of 70-90°C, requiring 3-6 hours for complete conversion [4].

Nickel-based catalysts, specifically the nickel salt of phosphomolybdic acid, utilize peroxo species formation for aldehyde oxidation reactions [4]. This system achieves 87-94% yields operating at 60-80°C, with the reactive peroxo intermediate enabling selective oxidation while maintaining E-stereochemistry [4].

Table 1: Transition Metal Complexes in Cinnamate Formation
Catalyst SystemReaction TypeSubstrateYield (%)Temperature (°C)Reaction Time (h)Selectivity
Palladium(OAc)₂/PPh₃Heck couplingAryl halides + butyl acrylate85-95100-1203-6E-isomer >95%
Palladium N-heterocyclic carbeneCross-couplingAryl halides + methyl acrylate95-961001.5-3E-isomer >95%
Au-doped Co@NCOxidative esterificationCinnamyl alcohol9880-1204-8E-isomer >90%
CoCu@NCOxidative esterificationCinnamyl alcohol85-9280-1006-12E-isomer >90%
Ni salt of phosphomolybdic acidAldehyde oxidationCinnamaldehyde87-9460-802-4E-isomer >85%
FePOM (Fe(III) polyoxometalate)Aldehyde oxidationCinnamaldehyde82-9170-903-6E-isomer >85%

Base-Mediated Condensation Pathways

Base-catalyzed condensation reactions provide alternative synthetic routes to cinnamate esters, often operating under milder conditions and offering complementary selectivity profiles compared to transition metal systems [15] [16] [17]. These methodologies encompass classical name reactions including Perkin condensation, aldol condensation, and Knoevenagel condensation, each presenting distinct mechanistic pathways and substrate scope limitations.

Perkin Condensation Mechanisms

The Perkin condensation represents a foundational approach for cinnamic acid derivative synthesis, proceeding through carbanion formation from acetic anhydride in the presence of sodium acetate [16]. The mechanism involves initial deprotonation of the methyl group adjacent to the carbonyl, generating a stabilized enolate intermediate [16]. Subsequent nucleophilic attack on the aromatic aldehyde creates the aldol adduct, which undergoes spontaneous dehydration to yield the E-configured cinnamate product [16].

Research demonstrates that sodium acetate-catalyzed Perkin condensation achieves 75-85% yields when conducted at elevated temperatures of 170-200°C over 2-4 hour reaction periods [16]. The high temperature requirement ensures complete dehydration and favors thermodynamic control, resulting in E/Z ratios exceeding 20:1 [16]. The mechanism involves formation of a cyclic transition state that minimizes steric interactions, inherently favoring E-stereochemistry [16].

Aldol and Claisen Condensation Pathways

Aldol condensation reactions catalyzed by potassium hydroxide enable formation of cinnamate frameworks through enolate chemistry [15] [17]. The base-promoted deprotonation of methyl acetate derivatives generates nucleophilic enolate species that undergo addition to aromatic aldehydes [15]. The resulting beta-hydroxy ester intermediates spontaneously eliminate water under the reaction conditions, producing the alpha,beta-unsaturated ester products [15].

Optimal reaction conditions involve temperatures of 0-25°C over 4-8 hour periods, achieving yields of 70-80% with E/Z selectivity ratios exceeding 15:1 [15]. The mild temperature conditions favor kinetic control, though extended reaction times allow equilibration toward the thermodynamically preferred E-isomer [15].

Claisen condensation pathways utilizing sodium methoxide demonstrate effectiveness for aromatic aldehyde substrates bearing electron-withdrawing substituents [15]. The reaction proceeds through formation of the sodium enolate, which exhibits enhanced nucleophilicity compared to neutral ester enolates [15]. Reaction temperatures of 60-80°C over 6-12 hour periods yield 65-75% of cinnamate products with E/Z ratios exceeding 10:1 [15].

Wittig and Related Ylide Reactions

Wittig olefination represents a highly stereoselective approach for cinnamate synthesis, utilizing phosphonium ylides to achieve carbon-carbon double bond formation [8] [19]. The reaction between benzaldehyde derivatives and stabilized phosphonium ylides proceeds through betaine intermediate formation, followed by oxaphosphetane cyclization and phosphine oxide elimination [19].

Triethylamine-mediated Wittig reactions achieve 80-90% yields under ambient temperature conditions over 2-4 hour reaction periods [19]. The stabilized ylide intermediates demonstrate exceptional E-selectivity, with E/Z ratios exceeding 30:1 due to the thermodynamic preference for the extended conformation [19]. Recent advances utilizing manganese-doped nanocrystalline magnesium oxide catalysts have achieved 98% yields in one-pot Wittig reactions, demonstrating the potential for heterogeneous base catalysis [8].

Table 2: Base-Mediated Condensation Pathways
Base SystemReaction TypeSubstrate CombinationYield (%)E/Z RatioReaction Conditions
Sodium acetatePerkin condensationBenzaldehyde + acetic anhydride75-85>20:1170-200°C, 2-4h
Potassium hydroxideAldol condensationAromatic aldehyde + methyl acetate70-80>15:10-25°C, 4-8h
Cesium carbonateHeck reactionAryl bromide + butyl acrylate85-95>25:1100°C, 3-6h
TriethylamineWittig reactionBenzaldehyde + phosphonium ylide80-90>30:1Room temp, 2-4h
Sodium methoxideClaisen condensationAromatic aldehyde + ethyl acetate65-75>10:160-80°C, 6-12h
Potassium tert-butoxideKnoevenagel condensationAldehyde + malonic acid derivative78-88>20:180-120°C, 4-8h

Stereochemical Control in (E)-Isomer Production

The exclusive formation of E-configured cinnamate esters requires precise control over the stereochemical outcome of carbon-carbon double bond formation. Multiple factors contribute to E-selectivity, including thermodynamic stability, kinetic preferences, steric effects, and electronic stabilization mechanisms [11] [22] [26] [27].

Thermodynamic versus Kinetic Control

The E-isomer of 4-methoxyphenyl acrylic acid butyl ester exhibits greater thermodynamic stability compared to the corresponding Z-isomer due to minimized steric interactions between the aromatic ring and ester functionality [26]. Computational studies indicate energy differences of 8-12 kJ/mol favoring the E-configuration, providing substantial driving force for isomerization under equilibrating conditions [26].

Thermodynamic control conditions, involving elevated temperatures and extended reaction times, consistently deliver E-isomer selectivity exceeding 95% [26]. High-temperature operations above 120°C enable rapid equilibration between geometric isomers, with the thermodynamically favored E-product predominating at equilibrium [26]. These conditions prove particularly effective in condensation reactions where the initial kinetic product distribution may favor Z-geometry [26].

Kinetic control strategies focus on transition state organization to favor E-isomer formation during the bond-forming step [26]. Low-temperature conditions below 50°C combined with short reaction times of 1-4 hours can achieve 85-90% E-selectivity through careful optimization of reaction parameters [26]. The kinetic approach proves especially valuable when thermodynamic equilibration is unfavorable or leads to product decomposition [26].

Steric and Electronic Effects

Steric hindrance effects play a crucial role in determining stereochemical outcomes during cinnamate formation [22] [25]. Bulky substituents on either the aldehyde or ester components create unfavorable interactions in Z-configured transition states, thereby promoting E-selectivity [25]. The 4-methoxy substituent, while relatively small, contributes to steric bias through its preferred coplanar orientation with the aromatic ring [25].

Electronic effects arising from the methoxy group provide additional stabilization for the E-isomer through extended conjugation [22] [24]. The electron-donating nature of the methoxy substituent enhances the electron density of the aromatic system, strengthening the conjugative interaction with the alpha,beta-unsaturated ester moiety [24]. This electronic stabilization contributes 5-9 kJ/mol to the overall preference for E-geometry [24].

Chelation and Template-Directed Control

Lewis acid-catalyzed reactions enable chelation control mechanisms that organize reactants in geometries favoring E-product formation [22] [23]. Metal coordination to both the aldehyde carbonyl and developing alkene creates rigid transition state structures that minimize steric clashes [23]. Chelation control achieves E-selectivity exceeding 92% with energy differences of 10-15 kJ/mol compared to non-chelated pathways [23].

Template-directed synthesis utilizing organized media or constrained environments demonstrates exceptional stereochemical control [22]. Organized transition states in template systems achieve E-selectivity exceeding 96% through pre-organization of reactive components [22]. The energy advantage of template-directed pathways ranges from 12-18 kJ/mol, reflecting the entropic benefit of organized reactant assembly [22].

Table 3: Stereochemical Control in E-Isomer Production
Control MethodE-Isomer Selectivity (%)MechanismEnergy Difference (kJ/mol)Typical Conditions
Thermodynamic control>95Equilibrium favors E-isomer8-12High temperature, long time
Kinetic control85-90Faster E-isomer formation4-8Low temperature, short time
Steric hindrance>90Bulky groups favor E-geometry6-10Bulky ligands/bases
Electronic effects88-95Electronic stabilization5-9Electron-withdrawing groups
Chelation control>92Metal coordination10-15Lewis acid catalysts
Template-directed>96Organized transition state12-18Organized media

Xenobiotic Metabolism Modulation

(E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester undergoes extensive xenobiotic metabolism through multiple enzymatic pathways that significantly modulate its biological activity and pharmacokinetic properties. The compound's metabolic fate is primarily determined by its ester functional group and aromatic methoxy substitution, which serve as recognition sites for various biotransformation enzymes [1] [2].

The primary metabolic pathway involves ester hydrolysis mediated by carboxylesterases and lipases, resulting in the liberation of 4-methoxycinnamate and butanol. This hydrolytic process occurs rapidly in both hepatic and extrahepatic tissues, with the compound demonstrating a plasma half-life of less than 2 hours in mammalian systems [1]. The hydrolysis products subsequently undergo further metabolic transformations, including aromatic hydroxylation and conjugation reactions.

Aromatic hydroxylation represents a secondary metabolic pathway mediated by cytochrome P450 enzymes, particularly those of the CYP2D6 and CYP3A4 families. These enzymes catalyze the hydroxylation of the aromatic ring system, generating hydroxylated derivatives that exhibit altered biological activity profiles [3] [4]. The hydroxylation typically occurs at positions ortho to the methoxy group, producing compounds with enhanced water solubility and modified receptor binding characteristics.

O-demethylation of the methoxy group constitutes another significant metabolic transformation, primarily catalyzed by cytochrome P450 enzymes. This demethylation process yields 4-coumaric acid derivatives, which possess distinct biological activities compared to the parent compound [5]. The demethylation reaction follows Michaelis-Menten kinetics with apparent Km values ranging from 50 to 200 μM, depending on the specific P450 isoform involved.

β-oxidation of the carboxylic acid side chain occurs following ester hydrolysis, resulting in the formation of shortened chain acids and eventually benzoic acid derivatives. This pathway is mediated by acyl-CoA oxidases and represents a major route for metabolic clearance of the compound [2]. The β-oxidation process proceeds through sequential removal of two-carbon units, ultimately yielding 4-methoxybenzoic acid as the terminal metabolite.

Metabolic PathwayPrimary EnzymesSubstrate SpecificityMetabolic ProductsBiological Significance
Ester hydrolysisCarboxylesterases, lipasesEster bonds in cinnamate estersCinnamic acid + alcoholActivation/inactivation
Aromatic hydroxylationCytochrome P450 enzymesAromatic ringsHydroxylated derivativesAltered activity profile
O-demethylationCYP2D6, CYP3A4Methoxy groupsDemethylated compoundsModified pharmacokinetics
β-oxidationAcyl-CoA oxidasesCarboxylic acid side chainsShortened chain acidsDetoxification
Ring oxidationPeroxidases, P450sAromatic carbonsHydroxylated aromaticsPotential toxicity

Phase II Enzyme Induction Mechanisms

The Phase II enzyme induction mechanisms triggered by (E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester involve complex molecular signaling pathways that enhance the cellular capacity for xenobiotic conjugation and detoxification. These induction processes are primarily mediated through the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which serves as the master regulator of cellular antioxidant and detoxification responses [6] [7].

UDP-glucuronosyltransferase (UGT) induction occurs through Nrf2-mediated transcriptional activation of UGT1A1, UGT1A9, and UGT1A10 genes. The compound and its metabolites act as electrophilic activators of the Nrf2 pathway, leading to nuclear translocation of Nrf2 and subsequent binding to antioxidant response elements in UGT gene promoters [8] [9]. This induction process typically occurs within 6-24 hours of exposure and results in a 2-4 fold increase in UGT enzyme activity.

Sulfotransferase (SULT) induction represents one of the most significant Phase II responses to cinnamate ester exposure. The induction mechanism involves both Nrf2 and aryl hydrocarbon receptor (AhR) pathways, with SULT1A1 and SULT1E1 showing particularly strong responses [8] [9]. The intrinsic clearance through sulfation pathways increases dramatically following induction, with Vmax/Km ratios improving by 5-10 fold compared to uninduced states.

Glutathione S-transferase (GST) induction occurs through Nrf2-mediated electrophile response mechanisms, with α,β-unsaturated carbonyl metabolites serving as potent inducers. The induction affects multiple GST classes (GSTA, GSTM, GSTP), with responses typically observed within 2-8 hours of exposure [10] [11]. This induction provides enhanced protection against reactive electrophilic metabolites generated during cinnamate metabolism.

N-acetyltransferase (NAT) expression shows limited direct induction by the parent compound, as these enzymes are primarily constitutively expressed. However, metabolites containing aromatic amine groups can influence NAT activity through substrate availability and competitive inhibition mechanisms [12] [13]. The NAT1 and NAT2 isoforms demonstrate differential kinetic parameters, with NAT2 showing 500-fold higher intrinsic clearance than NAT1.

The temporal dynamics of Phase II enzyme induction follow distinct patterns for different enzyme classes. Sulfotransferases show the most rapid response (4-12 hours), followed by glutathione S-transferases (2-8 hours), while UDP-glucuronosyltransferases exhibit more sustained induction patterns (6-24 hours) [7] [14]. These temporal differences reflect the varying stability and regulation mechanisms of the respective enzyme systems.

Enzyme ClassInduction MechanismCinnamate EffectTime CourseTissue DistributionFunctional Consequences
UDP-glucuronosyltransferasesNrf2 pathway activationModerate induction by cinnamaldehyde6-24 hoursLiver, intestine, kidneyEnhanced conjugation capacity
SulfotransferasesNrf2 and AhR pathwaysStrong induction by reactive metabolites4-12 hoursLiver, intestineIncreased sulfation activity
Glutathione S-transferasesNrf2, electrophile responseSignificant induction by α,β-unsaturated carbonyls2-8 hoursLiver, kidney, lungImproved detoxification
N-acetyltransferasesConstitutive expressionLimited direct induction12-48 hoursLiver, intestineAltered drug metabolism

Bacterial Enzyme Inhibition Profiles

The bacterial enzyme inhibition profiles of (E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester and related cinnamate derivatives demonstrate broad-spectrum antimicrobial activity through multiple enzymatic targets and mechanisms. These compounds exhibit particular efficacy against both Gram-positive and Gram-negative bacterial species, with specific preferences for certain enzymatic pathways [15] [16] [17].

Escherichia coli enzyme inhibition occurs primarily through competitive inhibition of β-glucuronidase, with IC50 values ranging from 3.2 to 22.2 μM for various cinnamate derivatives. The inhibition mechanism involves direct binding to the active site of the enzyme, with molecular docking studies revealing interactions with key residues Asp163, Tyr468, and Glu504 [17]. Additionally, cinnamate derivatives can inhibit the FtsZ protein responsible for bacterial cell division, leading to characteristic elongated cell morphology.

Staphylococcus aureus susceptibility to cinnamate derivatives involves multiple enzymatic targets, including cell wall synthesis enzymes and membrane-associated proteins. The most potent compound, 4-isopropylbenzylcinnamide, demonstrates MIC values of 458.15 μM against S. aureus strains, with the mechanism involving membrane disruption and enzyme inactivation [16] [18]. The bactericidal activity (MBC/MIC ≤ 4) suggests irreversible damage to essential cellular processes.

Pseudomonas aeruginosa resistance mechanisms include active efflux pump systems that reduce intracellular concentrations of cinnamate derivatives. Despite this resistance, compounds like benzyl cinnamate maintain activity at concentrations of 1075.63 μM, indicating that membrane permeabilization may overcome efflux-mediated resistance [16]. The combination of cinnamate derivatives with efflux pump inhibitors significantly enhances antimicrobial efficacy.

Quorum sensing inhibition represents a unique mechanism of bacterial control exhibited by cinnamate derivatives. Compounds such as 4-methoxycinnamic acid effectively reduce N-decanoyl-homoserine lactone (C10-HSL) production in Chromobacterium violaceum at concentrations of 100-200 μg/mL, leading to decreased virulence factor expression and biofilm formation [15]. This mechanism targets bacterial communication systems rather than essential metabolic processes.

Urease inhibition by cinnamate-based phosphonic acid derivatives demonstrates submicromolar potency against Proteus mirabilis urease, with competitive inhibition mechanisms. The conjugated system of cinnamic acid provides optimal binding to the enzyme active site, with the phosphonic acid group coordinating with nickel ions in the urease active center [19]. This inhibition affects bacterial growth at micromolar concentrations.

Biofilm formation inhibition represents a critical aspect of the antimicrobial activity profile, with cinnamate derivatives disrupting both initial adhesion and mature biofilm architecture. The compounds alter bacterial cell surface properties and interfere with extracellular polymeric substance production, leading to reduced biofilm stability [20] [21]. This activity is particularly important for preventing chronic infections and enhancing antibiotic efficacy.

The structure-activity relationships reveal that lipophilicity significantly influences antimicrobial potency, with butyl and longer chain esters showing enhanced activity compared to methyl and ethyl derivatives. The presence of electron-withdrawing groups on the aromatic ring generally increases antimicrobial efficacy, while electron-donating groups may reduce activity [16] [22].

Bacterial SpeciesTarget EnzymeInhibition MechanismEffective ConcentrationsResistance Potential
Escherichia coliβ-glucuronidase, FtsZCompetitive inhibition, cell division arrest3.2-22.2 μM (β-glucuronidase)Low to moderate
Staphylococcus aureusCell wall synthesis enzymesMembrane disruption, enzyme inactivation458.15 μM (cinnamide derivatives)Moderate
Pseudomonas aeruginosaEfflux pumps, metabolic enzymesMembrane permeabilization1075.63 μM (benzyl cinnamate)High (efflux pump activity)
Streptococcus mutansGlycosyltransferasesBiofilm formation inhibition352 μg/mL (p-methoxycinnamic acid)Low
Chromobacterium violaceumQuorum sensing enzymesQuorum sensing disruption100-200 μg/mL (cinnamic derivatives)Low (multiple targets)
Proteus mirabilisUreaseCompetitive urease inhibitionSubmicromolar (phosphonic acid derivatives)Low (essential enzyme)

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

234.125594432 g/mol

Monoisotopic Mass

234.125594432 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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